molecular formula C17H22N4O2S B2931653 3-(4-methoxyphenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide CAS No. 2034608-94-9

3-(4-methoxyphenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide

Cat. No.: B2931653
CAS No.: 2034608-94-9
M. Wt: 346.45
InChI Key: OVPAVMWOAQLOLU-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide is a synthetic organic compound that features a methoxyphenyl group, a thiadiazole ring, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Piperidine Moiety: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.

    Coupling with Methoxyphenyl Group: The final step involves coupling the methoxyphenyl group with the thiadiazole-piperidine intermediate using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification protocols.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-methoxyphenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide involves its interaction with specific molecular targets. The thiadiazole ring and piperidine moiety may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-(7-(4-(bis(4-methoxyphenyl)amino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)benzoic acid
  • 1-(2-Methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl

Uniqueness

3-(4-methoxyphenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-23-15-5-2-13(3-6-15)4-7-17(22)19-14-8-10-21(11-9-14)16-12-18-24-20-16/h2-3,5-6,12,14H,4,7-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVPAVMWOAQLOLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2CCN(CC2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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